One of the primary research applications of 2-A-N-TFEA lies in its role as a precursor for the synthesis of isoxazoline indolizine amides. These molecules exhibit antimicrobial activity, making them potential candidates for the development of new antibiotics.
A study published in the European Journal of Medicinal Chemistry demonstrates the use of 2-A-N-TFEA in the synthesis of a library of isoxazoline indolizine amides, evaluating their antibacterial and antifungal activity. The results suggest that these compounds possess promising in vitro activity against various clinically relevant pathogens [1].
[1] Luigi Minici et al. (2014). Synthesis and biological evaluation of a library of isoxazoline indolizine amides as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 83, 246-259.
While research on 2-A-N-TFEA is limited, its role as a precursor for potentially bioactive molecules like isoxazoline indolizine amides highlights its potential for further exploration. Future research could investigate:
2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound with the molecular formula CHClFNO and a molecular weight of 192.57 g/mol. This compound is primarily known for its stability in salt form and serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide that operates by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels . The presence of trifluoroethyl groups in its structure imparts unique properties, making it valuable in pharmaceutical and agrochemical applications.
The chemical reactivity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is largely attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:
Several methods have been documented for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide:
The primary application of 2-amino-N-(2,2,2-trifluoroethyl)acetamide lies in its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Specifically, it is crucial in producing fluralaner and other related compounds that exhibit insecticidal properties. Additionally, due to its functional groups, it may find use as a reactant in synthesizing more complex molecules such as isoxazoline indolizine amides.
While specific interaction studies on 2-amino-N-(2,2,2-trifluoroethyl)acetamide are scarce, its derivatives have been explored for their interactions with biological systems. The lack of established literature on this compound suggests that further investigation into its interactions and potential biological effects is warranted.
Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 0.72 | Contains a chlorine atom instead of an amino group |
N-Methyl-2,2,2-trifluoroacetamide | 0.70 | Methyl substitution at nitrogen; lacks amino functionality |
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | 0.69 | Contains an alkyne group; different substitution pattern |
1-(2,2,2-Trifluoroethyl)piperazine hydrochloride | 0.61 | Piperazine ring structure; different nitrogen functionalities |
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride | 0.61 | Similar to above but with additional hydrochloride salt |
The unique trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethyl)acetamide distinguishes it from these similar compounds by potentially enhancing its lipophilicity and biological activity.
Irritant